

PD-166285: A Comparative Analysis of Kinase Inhibition

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the multi-targeted kinase inhibitor PD-166285 against other established inhibitors, supported by experimental data and detailed protocols.

PD-166285 is a potent, ATP-competitive inhibitor of a range of protein kinases, demonstrating significant activity against key targets implicated in cancer cell signaling. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values against several kinases, alongside data for well-established inhibitors, to offer a clear perspective on its potency and selectivity.

Data Presentation: Comparative IC50 Values

The inhibitory activity of PD-166285 and a selection of other kinase inhibitors are summarized below. These values, derived from in vitro kinase assays, highlight the potency of PD-166285 against multiple oncogenic kinases.



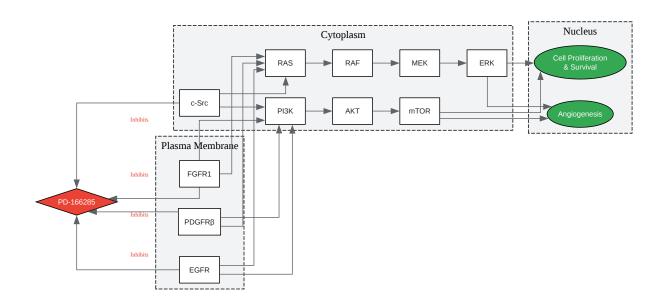
Kinase Target	PD-166285 IC50 (nM)	Comparative Inhibitor	Comparative Inhibitor IC50 (nM)
c-Src	8.4[1][2]	Dasatinib	0.8
FGFR1	39.3[1][2]	AZD4547	0.2
EGFR	87.5[1][2]	Gefitinib	26 - 57 (cell-based)
PDGFRβ	98.3[1][2]	Imatinib	100 (cell-based)
Wee1	24[1][3]	-	-
Myt1	72[3]	-	-
MAPK	5,000[2]	-	-
PKC	22,700[2]	Staurosporine	0.7
Chk1	3,433[3]	-	-

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here is for comparative purposes.

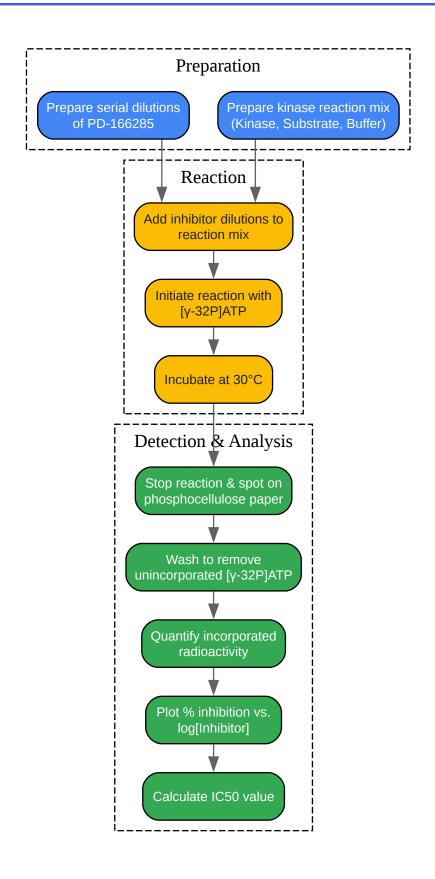
Mandatory Visualization Signaling Pathways Targeted by PD-166285

The following diagram illustrates the key signaling pathways inhibited by PD-166285. As an ATP-competitive inhibitor, it blocks the catalytic activity of receptor and non-receptor tyrosine kinases, thereby impeding downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.









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